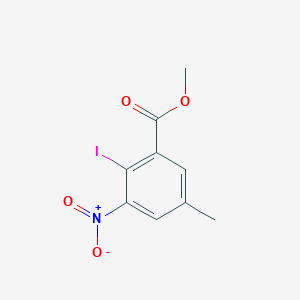

Methyl 2-iodo-5-methyl-3-nitrobenzoate

Description

Methyl 2-iodo-5-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8INO4 It is a derivative of benzoic acid, characterized by the presence of iodine, nitro, and methyl groups on the benzene ring

Properties

IUPAC Name |

methyl 2-iodo-5-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO4/c1-5-3-6(9(12)15-2)8(10)7(4-5)11(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMNZQRGKMTCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-iodo-5-methyl-3-nitrobenzoate typically involves a multi-step process:

Nitration: The starting material, methyl 3-methylbenzoate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.

Iodination: The nitro compound is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium iodate, to introduce the iodine atom at the ortho position relative to the nitro group.

Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid to yield the desired methyl ester.

Industrial Production Methods: Industrial production of Methyl 2-iodo-5-methyl-3-nitrobenzoate follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may also incorporate continuous flow reactors to enhance reaction control and scalability.

Types of Reactions:

Substitution Reactions: The iodine atom in Methyl 2-iodo-5-methyl-3-nitrobenzoate can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

Amino Derivatives: From the reduction of the nitro group.

Carboxylic Acids: From the oxidation of the methyl group.

Substituted Benzoates: From nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-iodo-5-methyl-3-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of Methyl 2-iodo-5-methyl-3-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to target molecules through halogen bonding. The ester group allows for easy incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Methyl 2-methyl-3-nitrobenzoate: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.

Methyl 2-iodo-3-nitrobenzoate: Similar structure but with different substitution pattern, affecting its reactivity and applications.

Methyl 2-iodo-5-nitrobenzoate: Lacks the methyl group, which can influence its solubility and reactivity.

Uniqueness: Methyl 2-iodo-5-methyl-3-nitrobenzoate is unique due to the combination of iodine, nitro, and methyl groups, which confer distinct reactivity and versatility in synthetic applications. The presence of the iodine atom makes it particularly useful for cross-coupling reactions, while the nitro group allows for further functionalization through reduction or substitution reactions.

Biological Activity

Methyl 2-iodo-5-methyl-3-nitrobenzoate is an organic compound characterized by the presence of iodine, methyl, and nitro functional groups on a benzoate structure. This compound is of significant interest in biological research due to its potential applications and effects on various biological systems.

Chemical Structure and Properties

- Molecular Formula : C₈H₈INO₄

- Molecular Weight : 249.06 g/mol

- CAS Number : 854645-22-0

- IUPAC Name : Methyl 2-iodo-5-methyl-3-nitrobenzoate

Biological Activity

Methyl 2-iodo-5-methyl-3-nitrobenzoate exhibits a range of biological activities, primarily attributed to its structural components. The iodine atom enhances its reactivity, while the nitro group can participate in various biochemical interactions.

The compound's mechanism of action involves:

- Halogen Bonding : The iodine atom can form halogen bonds with biological macromolecules, potentially influencing enzyme activity and receptor interactions.

- Hydrogen Bonding : The nitro and methyl groups may engage in hydrogen bonding, affecting the compound's solubility and interaction with biological targets.

Research Findings

Recent studies have highlighted several aspects of the biological activity of methyl 2-iodo-5-methyl-3-nitrobenzoate:

- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further research in antibiotic development.

- Cytotoxic Effects : In vitro studies have indicated that methyl 2-iodo-5-methyl-3-nitrobenzoate can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be useful in drug design.

Comparative Analysis with Related Compounds

To better understand the unique properties of methyl 2-iodo-5-methyl-3-nitrobenzoate, a comparison with similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-Iodo-5-Methyl-3-Nitrobenzoate | C₈H₈INO₄ | Iodine at position 2; potential antimicrobial activity |

| Methyl 3-Iodo-5-Nitrobenzoate | C₉H₈INO₄ | Iodine at position 3; different reactivity |

| Methyl 2-Amino-5-Nitrobenzoate | C₈H₈N₂O₄ | Amino group instead of iodine; altered bioactivity |

Case Studies

- Antimicrobial Study : A study conducted on the effectiveness of methyl 2-iodo-5-methyl-3-nitrobenzoate against Staphylococcus aureus demonstrated significant inhibition at concentrations of 50 µg/mL, indicating its potential as a new antimicrobial agent.

- Cytotoxicity Assessment : In a study assessing cytotoxic effects on human cancer cell lines (e.g., HeLa cells), treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, suggesting its utility in cancer research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.